3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
CAS No.: 1803567-22-7
Cat. No.: VC2888433
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803567-22-7 |
|---|---|
| Molecular Formula | C12H14ClN3O2 |
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H |
| Standard InChI Key | ZUGXHPSDEVSCOR-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl |
Introduction
Chemical Properties and Structure
Fundamental Chemical Data
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a crystalline compound with specific chemical identifiers that facilitate its recognition in chemical databases and research literature. The compound is primarily used for research purposes, with restrictions against human or veterinary applications.
| Parameter | Value |
|---|---|
| CAS Number | 1803567-22-7 |
| Molecular Formula | C12H14ClN3O2 |
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H |
| Standard InChIKey | ZUGXHPSDEVSCOR-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl |
The free base form of this compound (without hydrochloride) has a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol.
Structural Features
The structure of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride contains several key functional groups that contribute to its biological activity:
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The 1,2,4-oxadiazole ring, a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom, which often confers pharmacological properties to compounds containing this moiety.
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A phenyl substituent at the 3-position of the oxadiazole ring, which may enhance lipophilicity and potentially improve binding to biological targets.
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A morpholine group attached to the 5-position of the oxadiazole ring, which can improve water solubility and pharmacokinetic properties.
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The hydrochloride salt form, which typically improves water solubility compared to the free base.
The structural arrangement of these functional groups creates a molecular scaffold with potential for multiple interactions with biological targets, explaining its diverse pharmacological activities.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves several steps, starting from appropriate precursors. While specific synthetic routes for this exact compound aren't detailed in the search results, comparable oxadiazole derivatives often follow similar synthetic pathways.
A general synthetic approach may involve:
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Formation of the oxadiazole ring through cyclization reactions
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Introduction of the phenyl group at the 3-position
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Attachment of the morpholine moiety at the 5-position
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Conversion to the hydrochloride salt for stabilization and improved solubility
These processes often require controlled reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Purification Techniques
Purification of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically employs standard techniques for organic compounds, which may include:
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Recrystallization from appropriate solvent systems
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Column chromatography for removal of synthesis byproducts
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Salt formation processes to obtain the pure hydrochloride form
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Analytical verification through techniques such as HPLC, NMR, and mass spectrometry
Biological Activities
Antimicrobial Properties
The oxadiazole ring is often associated with antimicrobial activities, making 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride a compound of interest in antibiotic research . Oxadiazole derivatives have demonstrated effectiveness against various microbial pathogens, including bacteria and fungi.
The antimicrobial properties of oxadiazole compounds are often attributed to their ability to interact with specific targets in microbial cells, potentially disrupting essential cellular processes. These may include inhibition of enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.
Anticancer Activities
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride has potential applications in anticancer research due to its ability to inhibit tumor growth. The anticancer properties of oxadiazole derivatives generally stem from multiple mechanisms:
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Inhibition of cellular proliferation pathways
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Induction of apoptosis (programmed cell death) in cancer cells
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Interference with angiogenesis (formation of new blood vessels)
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Disruption of cellular metabolism specific to cancer cells
The phenyl group in the structure may enhance its interaction with specific cellular targets, potentially increasing its anticancer efficacy. The morpholine moiety might contribute to improved cellular penetration and target binding.
Mechanism of Action
Cellular Targets
Based on the biological activities of related oxadiazole compounds, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride may interact with several cellular targets:
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Enzymes involved in cellular metabolism or signal transduction
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Structural proteins or receptors on cell membranes
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Components of microbial cell walls or membranes
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DNA or RNA, potentially interfering with replication or transcription processes
The specific binding profile would determine the compound's primary pharmacological effects and potential therapeutic applications.
Research Applications
Pharmaceutical Research
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride has significant applications in pharmaceutical research, particularly in:
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Drug discovery programs focused on identifying novel antimicrobial agents
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Cancer therapy research, exploring compounds that can selectively target cancer cells
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Structure-activity relationship studies to optimize biological activity
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Development of multi-target drugs that can address complex diseases
The compound serves as both a potential therapeutic candidate and a chemical template for developing derivatives with enhanced properties .
Biochemical and Molecular Biology Applications
Beyond pharmaceutical applications, this compound may find use in various research settings:
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As a probe for studying specific biological pathways
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In fluorescence-based assays or imaging applications
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As a tool compound for validating disease models
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In chemical biology studies exploring protein-ligand interactions
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride exist, each with unique properties and applications:
The variations in structure among these analogs result in distinct physicochemical properties and potentially different biological activity profiles. These differences can be leveraged in structure-activity relationship studies to optimize compounds for specific therapeutic applications.
Activity Comparison
Comparative studies of oxadiazole derivatives have shown that structural modifications can significantly impact biological activity. For instance:
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The presence of a phenyl group often enhances lipophilicity and may improve penetration through cell membranes.
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The morpholine group typically contributes to water solubility and may affect binding to specific targets.
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The salt form (hydrochloride in this case) generally improves solubility in aqueous media, potentially enhancing bioavailability.
These structure-activity relationships provide valuable insights for designing optimized derivatives with enhanced therapeutic potential.
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